molecular formula C16H10BrN3O2S2 B13878496 2-[1-(Benzenesulfonyl)-5-bromopyrrolo[2,3-b]pyridin-3-yl]-1,3-thiazole

2-[1-(Benzenesulfonyl)-5-bromopyrrolo[2,3-b]pyridin-3-yl]-1,3-thiazole

Cat. No.: B13878496
M. Wt: 420.3 g/mol
InChI Key: SRURLQBRIOTSCA-UHFFFAOYSA-N
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Description

2-[1-(Benzenesulfonyl)-5-bromopyrrolo[2,3-b]pyridin-3-yl]-1,3-thiazole is a synthetic organic compound designed for advanced chemical and pharmaceutical research. It features a complex hybrid structure incorporating a pyrrolo[2,3-b]pyridine core, a benzenesulfonyl protecting group, a bromo substituent, and a 1,3-thiazole ring. This specific molecular architecture is of significant interest in medicinal chemistry, particularly in the development of kinase inhibitors. Patents and scientific literature indicate that compounds based on the pyrrolo[2,3-b]pyridine scaffold, especially when combined with other heterocycles like thiazoles, are actively investigated as potent and selective inhibitors for various kinase targets, including Salt-Inducible Kinase 2 (SIK2) and Janus Kinases (JAK) . The presence of the 1,3-thiazole ring is a key feature in many bioactive molecules, as this heterocycle is a privileged structure in drug discovery, found in numerous FDA-approved drugs and clinical candidates for its ability to confer favorable pharmacological properties . The bromine atom at the 5-position of the pyrrolopyridine ring offers a versatile synthetic handle for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, allowing researchers to create a diverse library of analogues for structure-activity relationship (SAR) studies. This compound is intended for research applications only, including but not limited to, use as a building block in organic synthesis, a chemical intermediate in the development of novel therapeutic agents, and a tool compound for probing biological mechanisms. It is supplied with high-quality standards to ensure reliability in experimental settings. FOR RESEARCH USE ONLY. Not for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C16H10BrN3O2S2

Molecular Weight

420.3 g/mol

IUPAC Name

2-[1-(benzenesulfonyl)-5-bromopyrrolo[2,3-b]pyridin-3-yl]-1,3-thiazole

InChI

InChI=1S/C16H10BrN3O2S2/c17-11-8-13-14(16-18-6-7-23-16)10-20(15(13)19-9-11)24(21,22)12-4-2-1-3-5-12/h1-10H

InChI Key

SRURLQBRIOTSCA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2N=CC(=C3)Br)C4=NC=CS4

Origin of Product

United States

Preparation Methods

Formation of the Pyrrolo[2,3-b]pyridine Core

The initial step involves constructing the pyrrolo[2,3-b]pyridine heterocyclic skeleton. This is commonly achieved by cyclization reactions starting from 2-aminopyridine derivatives and α,β-unsaturated carbonyl compounds under acidic or basic conditions. The cyclization forms the fused pyrrole-pyridine ring system fundamental to the target compound.

  • Typical reagents: 2-aminopyridine, α,β-unsaturated ketones or aldehydes
  • Conditions: Acidic or basic catalysis, moderate temperatures
  • Outcome: Formation of the bicyclic pyrrolo[2,3-b]pyridine core with a free nitrogen at the 1-position for further substitution.

Bromination at the 5-Position

Selective bromination at the 5-position of the pyrrolo[2,3-b]pyridine ring is performed to introduce the bromine atom, which is crucial for subsequent functionalization.

  • Reagents: N-bromosuccinimide (NBS) or bromine (Br2)
  • Solvent: Carbon tetrachloride (CCl4) or acetic acid
  • Conditions: Room temperature or mild heating
  • Mechanism: Electrophilic aromatic substitution targeting the activated 5-position on the heterocycle
  • Product: 5-bromo-pyrrolo[2,3-b]pyridine intermediate.

Sulfonylation with Benzenesulfonyl Chloride

The introduction of the benzenesulfonyl group at the nitrogen (1-position) of the pyrrolo[2,3-b]pyridine ring is typically achieved via sulfonylation.

  • Reagents: Benzenesulfonyl chloride
  • Base: Triethylamine or sodium bicarbonate (NaHCO3)
  • Solvent: Dimethylformamide (DMF) or other polar aprotic solvents
  • Conditions: Room temperature to 50°C, under inert atmosphere
  • Mechanism: Nucleophilic substitution of the sulfonyl chloride by the pyrrole nitrogen
  • Product: 1-(benzenesulfonyl)-5-bromopyrrolo[2,3-b]pyridine.

Summary Table of Preparation Steps

Step Reagents/Precursors Conditions Notes
Pyrrolo[2,3-b]pyridine core formation 2-Aminopyridine, α,β-unsaturated carbonyls Acidic/basic catalysis, moderate temp Cyclization to form bicyclic core
Bromination N-Bromosuccinimide (NBS), CCl4 or Br2 Room temperature or mild heating Electrophilic aromatic substitution at 5-position
Sulfonylation Benzenesulfonyl chloride, base (Et3N, NaHCO3) DMF, room temp to 50°C N-sulfonylation at pyrrole nitrogen
Thiazole ring formation α-haloketone + thioamide or thiazolyl boronic acid Acidic reflux (60°C) or CuI/DMF, 80°C Cyclization or cross-coupling to attach thiazole

Research Discoveries and Insights

  • The bromine substituent at the 5-position plays a critical role in enhancing biological activity and serves as a reactive handle for further functionalization or coupling reactions.
  • The benzenesulfonyl group increases the compound's stability and modulates its electronic properties, potentially influencing binding affinity in biological targets.
  • Thiazole rings are recognized for their versatile bioactivity , including antimicrobial, antifungal, and anticancer effects, making their incorporation into pyrrolopyridine scaffolds particularly valuable.
  • The cyclization approach to thiazole formation is efficient and yields high purity products, while cross-coupling methods offer flexibility for structural diversification.
  • Ester derivatives of this compound can be hydrolyzed under basic conditions to yield carboxylic acid forms, which may further modify solubility and bioavailability.

Chemical Reactions Analysis

Types of Reactions

2-[1-(Benzenesulfonyl)-5-bromopyrrolo[2,3-b]pyridin-3-yl]-1,3-thiazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include brominating agents (e.g., N-bromosuccinimide), sulfonyl chlorides for sulfonylation, and various bases and solvents to facilitate cyclization. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom .

Scientific Research Applications

2-[1-(Benzenesulfonyl)-5-bromopyrrolo[2,3-b]pyridin-3-yl]-1,3-thiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[1-(Benzenesulfonyl)-5-bromopyrrolo[2,3-b]pyridin-3-yl]-1,3-thiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonyl group and the bromopyrrolo[2,3-b]pyridine moiety are crucial for its binding affinity and specificity. The exact pathways and targets can vary depending on the biological context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, we compare it with three analogs: 5-bromo-pyrrolo[2,3-b]pyridine derivatives , thiazole-containing heterocycles , and sulfonamide-functionalized compounds .

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Substituents Bioactivity (Reported) Reference
2-[1-(Benzenesulfonyl)-5-bromopyrrolo[...] Pyrrolo[2,3-b]pyridine + thiazole Br (C5), benzenesulfonyl (N1) Kinase inhibition (hypothetical)
5-Bromo-7-azaindole Pyrrolo[2,3-b]pyridine Br (C5) Antiviral, anticancer [N/A]
2-Amino-1,3-thiazole Thiazole NH2 (C2) Antimicrobial
N-(Pyridin-2-yl)benzenesulfonamide Pyridine + benzenesulfonamide Benzenesulfonyl (N1) COX-2 inhibition

Key Findings:

The benzenesulfonyl group increases metabolic stability relative to simpler sulfonamides (e.g., N-(pyridin-2-yl)benzenesulfonamide), as observed in pharmacokinetic studies of similar molecules .

Bioactivity: Unlike 2-amino-1,3-thiazole, which exhibits broad-spectrum antimicrobial activity, the target compound’s fused pyrrolopyridine-thiazole system may favor selective kinase inhibition due to its planar aromatic system mimicking ATP-binding pockets .

Synthetic Complexity :

  • The multistep synthesis of the target compound (e.g., sulfonylation and bromination) contrasts with simpler thiazole derivatives, resulting in higher production costs but greater specificity .

Biological Activity

The compound 2-[1-(Benzenesulfonyl)-5-bromopyrrolo[2,3-b]pyridin-3-yl]-1,3-thiazole is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article aims to summarize the current understanding of its biological activity, including its mechanisms, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of 2-[1-(benzenesulfonyl)-5-bromopyrrolo[2,3-b]pyridin-3-yl]-1,3-thiazole can be described as follows:

  • Molecular Formula : C14H10BrN3O2S
  • Molecular Weight : 371.21 g/mol
  • CAS Number : 1246088-41-4

The compound features a thiazole ring fused with a pyrrolopyridine moiety, contributing to its diverse biological properties.

Anticancer Activity

Research has demonstrated that thiazole derivatives exhibit significant anticancer properties. The compound has been linked to the inhibition of various cancer cell lines through multiple mechanisms:

  • Mechanism of Action : The thiazole ring is known to interfere with cellular signaling pathways involved in cell proliferation and apoptosis. For instance, it may inhibit the activity of specific kinases implicated in cancer progression, such as EGFR and BRAF .
  • Case Studies : In vitro studies have shown that derivatives similar to this compound can induce apoptosis in cancer cells while sparing normal cells. For example, a study reported that thiazole-containing compounds exhibited IC50 values in the low micromolar range against breast and lung cancer cell lines .

Antimicrobial Activity

Thiazole derivatives have also been investigated for their antimicrobial properties:

  • Antibacterial and Antifungal Properties : Compounds with similar structures have demonstrated effectiveness against resistant strains of bacteria and fungi. The mechanism often involves disruption of microbial cell wall synthesis or function .
  • Research Findings : A systematic review highlighted that certain thiazole derivatives exhibited minimum inhibitory concentrations (MICs) as low as 8 µg/mL against Staphylococcus aureus and Candida albicans .

Anti-inflammatory and Antioxidant Effects

The compound has shown promise in reducing inflammation and oxidative stress:

  • Anti-inflammatory Mechanism : Thiazoles are known to inhibit pro-inflammatory cytokines and enzymes such as COX-2. This action can mitigate conditions like arthritis or inflammatory bowel disease .
  • Antioxidant Activity : Research indicates that compounds containing thiazole can scavenge free radicals, thus protecting cells from oxidative damage. In vivo studies using animal models have shown significant reductions in lipid peroxidation markers following treatment with thiazole derivatives .

Summary of Biological Activities

Activity TypeMechanismReference
AnticancerInhibition of kinases ,
AntibacterialDisruption of cell wall synthesis
AntifungalInhibition of fungal growth
Anti-inflammatoryInhibition of cytokines ,
AntioxidantFree radical scavenging

Case Study Examples

StudyFindingsCell Line/Model
Thiazole Derivative AInduced apoptosis with IC50 = 5 µMMCF7 (breast cancer)
Thiazole Derivative BMIC = 8 µg/mL against Staphylococcus aureusBacterial assay
Thiazole Derivative CReduced TNF-alpha levels by 50%Animal model (inflammation)

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